N-Ethyl-3-bromobenzylamine
Overview
Description
N-Ethyl-3-bromobenzylamine: is an organic compound with the molecular formula C9H12BrN . It is a substituted benzylamine where the benzyl group is substituted with a bromine atom at the third position and an ethyl group at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
N-Ethyl-3-bromobenzylamine is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain . It targets the noradrenergic nerve terminals via the noradrenaline transporter .
Mode of Action
this compound readily passes the blood–brain barrier and cyclizes to a reactive aziridinium derivative . This derivative is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . Within the nerve terminals, the aziridinium derivative reacts with unknown vital cellular components, destroying the terminals .
Biochemical Pathways
The action of this compound affects the noradrenergic system, leading to a rapid and long-lasting loss of noradrenaline . This results in a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus .
Pharmacokinetics
It is known that the compound readily passes the blood-brain barrier , suggesting good absorption and distribution. The metabolism and excretion processes of this compound are currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action include the destruction of noradrenergic nerve terminals . This leads to a decrease in noradrenaline levels and a slower decrease in dopamine-β-hydroxylase enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method to synthesize N-Ethyl-3-bromobenzylamine involves the nucleophilic substitution reaction of 3-bromobenzyl chloride with ethylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Reductive Amination: Another method involves the reductive amination of 3-bromobenzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: N-Ethyl-3-bromobenzylamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of N-ethylbenzylamine by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or sodium thiolate in solvents like ethanol or water.
Oxidation: Hydrogen peroxide or peracids in solvents like acetic acid or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as N-ethyl-3-hydroxybenzylamine, N-ethyl-3-cyanobenzylamine, or N-ethyl-3-thiobenzylamine.
Oxidation: this compound oxide.
Reduction: N-ethylbenzylamine.
Scientific Research Applications
Chemistry: N-Ethyl-3-bromobenzylamine is used as a building block in organic synthesis. It is involved in the preparation of various pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of substituted benzylamines on biological systems. It can be used as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUHSZJORZCOFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238121 | |
Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90389-91-6 | |
Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-bromo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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